N-(sec-butyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide
Übersicht
Beschreibung
N-(sec-butyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide, also known as BICAM, is a chemical compound that belongs to the class of isoquinoline derivatives. It has been widely studied for its potential therapeutic applications in the field of neuroscience. BICAM has been shown to modulate the activity of certain neurotransmitter receptors, which makes it a promising candidate for the treatment of various neurological disorders.
Wirkmechanismus
N-(sec-butyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide exerts its pharmacological effects by modulating the activity of certain neurotransmitter receptors. It has been shown to act as a positive allosteric modulator of the alpha7 nicotinic acetylcholine receptor, which enhances the receptor's sensitivity to acetylcholine. This compound has also been shown to act as a non-competitive antagonist of the NMDA receptor, which reduces the receptor's activity.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the nervous system. It has been shown to enhance synaptic plasticity, which is the ability of neurons to adapt to changes in the environment. This compound has also been shown to increase the release of certain neurotransmitters, such as acetylcholine and dopamine, which are involved in learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(sec-butyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. It has also been shown to have low toxicity and good bioavailability, which makes it a promising candidate for further preclinical and clinical studies. However, this compound also has some limitations for lab experiments. It has a relatively short half-life, which makes it difficult to study its long-term effects. Additionally, this compound has a complex mechanism of action, which makes it challenging to interpret its pharmacological effects.
Zukünftige Richtungen
There are several future directions for the research on N-(sec-butyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide. One potential direction is to investigate its potential use in the treatment of Alzheimer's disease. This compound has been shown to enhance synaptic plasticity, which is impaired in Alzheimer's disease. Another potential direction is to investigate its potential use in the treatment of schizophrenia. This compound has been shown to modulate the activity of the NMDA receptor, which is implicated in the pathophysiology of schizophrenia. Finally, further studies are needed to elucidate the long-term effects of this compound and its potential side effects.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-3,4-dihydro-2(1H)-isoquinolinecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter receptors, such as the alpha7 nicotinic acetylcholine receptor and the N-methyl-D-aspartate (NMDA) receptor. This compound has been investigated for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, schizophrenia, and depression.
Eigenschaften
IUPAC Name |
N-butan-2-yl-3,4-dihydro-1H-isoquinoline-2-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-3-11(2)15-14(17)16-9-8-12-6-4-5-7-13(12)10-16/h4-7,11H,3,8-10H2,1-2H3,(H,15,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBNFGJDEDHZCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)N1CCC2=CC=CC=C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.